(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Beschreibung
The compound "(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted aromatic groups. Its molecular formula is C₂₄H₂₅N₇O₄, with an average mass of 475.509 g/mol and a monoisotopic mass of 475.196802 . Structurally, it comprises:
- A 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl core, which provides a rigid, planar heterocyclic framework conducive to π-π stacking interactions.
- A piperazinyl group at position 7 of the triazolopyrimidine, enhancing solubility and bioavailability.
- A 3-methoxyphenyl substituent at position 3 of the triazolopyrimidine, contributing electron-donating effects.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-6-4-5-17(14-18)31-23-21(27-28-31)22(25-15-26-23)29-9-11-30(12-10-29)24(32)16-7-8-19(34-2)20(13-16)35-3/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFYXSNAMJCYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, examining its interactions with various biological targets and its implications for drug development.
Structural Overview
The compound features several significant structural elements:
- Dimethoxyphenyl group : This moiety may enhance lipophilicity and biological activity.
- Piperazine ring : Known for its role in various pharmacological agents, it can influence receptor binding.
- Triazolopyrimidine framework : This structure is associated with diverse biological activities, including anticancer properties.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine and piperazine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many compounds in this class target key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
- Case Study : A study on 1,3,4-oxadiazole derivatives highlighted their ability to inhibit telomerase and other cancer-related enzymes, suggesting a similar potential for the triazolopyrimidine framework .
Antimicrobial Properties
Compounds containing piperazine and triazole moieties have shown antimicrobial activity:
- In vitro Studies : Various studies report that similar compounds effectively inhibit bacterial growth and show potential as antimicrobial agents .
Neuropharmacological Effects
Piperazine derivatives are frequently studied for their neuropharmacological effects:
- Dopamine Receptor Interaction : Some studies suggest that piperazine-containing compounds can modulate dopamine receptors, which may lead to applications in treating neurological disorders .
Data Table: Summary of Biological Activities
Synthesis and Future Directions
The synthesis of the compound typically involves multi-step organic reactions. Each step must be optimized to maximize yield and purity. Future research could focus on:
- Biological Assays : Conducting detailed biological assays to evaluate the efficacy and safety of this compound in vivo.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity could lead to more potent derivatives.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize Compound A , we analyze structurally analogous molecules from the provided evidence, focusing on core modifications, substituent effects, and physicochemical properties.
Structural Analogues and Core Modifications
2.1.1. Triazolopyrimidinone Derivative () The compound 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one shares a triazolopyrimidine core with Compound A but differs in two key aspects:
- Core Modification: The presence of a 7-oxo group (pyrimidinone) instead of a pyrimidine.
- Linker : An ethyl ketone bridge connects the piperazine to the core, introducing conformational flexibility absent in Compound A .
- Substituent: A phenyl group on the piperazine instead of Compound A’s methanone-linked 3,4-dimethoxyphenyl.
Impact: The oxo group and ethyl linker may reduce metabolic stability compared to Compound A’s rigid, directly linked piperazine-methanone system .
2.1.2. Trifluoromethyl-Substituted Analogue () The compound {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone features:
- A 4-trifluoromethylphenyl group instead of Compound A ’s 3,4-dimethoxyphenyl.
- A 4-methylphenyl substituent on the triazolopyrimidine instead of Compound A ’s 3-methoxyphenyl.
The methyl group on the phenyl ring offers steric bulk but lacks the electron-donating methoxy group, altering binding interactions .
Substituent Effects on Physicochemical Properties
Key Research Findings
- Electronic Effects: Compound A’s methoxy groups enhance electron density on the aromatic rings, favoring interactions with polar residues in enzyme active sites.
- Solubility : The piperazine moiety in all compounds improves aqueous solubility, but Compound A ’s three methoxy groups may offset this via increased hydrophilicity compared to the trifluoromethyl analogue .
- Synthetic Accessibility : Compound A ’s direct piperazine linkage avoids the multi-step synthesis required for ethyl ketone linkers (as in ), streamlining production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
